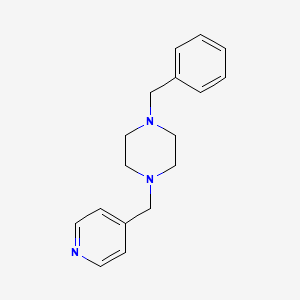

1-Benzyl-4-(pyridin-4-ylmethyl)piperazine

Description

Contextualization of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Medicinal Chemistry Research

The piperazine and pyridine rings are ubiquitous in medicinal chemistry, each conferring a unique set of physicochemical and biological properties to a molecule. Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is often incorporated into drug candidates to enhance their solubility, basicity, and ability to interact with biological targets. nih.gov Its conformational flexibility and the ease with which its nitrogen atoms can be substituted make it a versatile building block for creating libraries of compounds with diverse pharmacological profiles. nih.gov The piperazine moiety is a key structural feature in numerous approved drugs across various therapeutic areas. nih.gov

Similarly, the pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone of drug design. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. The pyridine scaffold is found in a wide array of pharmaceuticals with applications ranging from antiviral and anticancer to cardiovascular and central nervous system disorders.

Historical Perspective on the Design and Discovery of Related Compounds

While a specific, detailed historical account of the initial design and discovery of 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine is not extensively documented in seminal literature, its conceptualization can be understood within the broader evolution of medicinal chemistry. The late 20th and early 21st centuries saw a surge in the development of "scaffold-hopping" and "fragment-based" drug design strategies. Researchers began to systematically combine known pharmacophores and privileged structures to explore new chemical spaces and identify novel biological activities.

The synthesis of various disubstituted piperazines, including those with benzyl (B1604629) and pyridinylmethyl groups, emerged from the need for ligands with specific affinities for various receptors and enzymes in the central nervous system and other biological systems. Early research into compounds with these combined features often targeted monoamine transporters and receptors, given the known psychoactive properties of many piperazine derivatives. The rationale was to create molecules that could modulate neurotransmitter systems by incorporating the structural elements known to interact with these targets.

Overview of Research Trajectories for this compound Analogues

The structural framework of this compound has served as a launchpad for the development of a multitude of analogues with a wide range of biological activities. Research has branched out in several key directions, with modifications to the benzyl ring, the piperazine core, and the pyridine moiety leading to compounds with distinct pharmacological profiles.

One significant research trajectory has focused on the development of serotonin (B10506) reuptake inhibitors (SSRIs) . A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which share the core piperazine-pyridine linkage, have been synthesized and evaluated for their ability to inhibit serotonin reuptake. nih.gov Many of these compounds have demonstrated potent in vitro activity, with some showing promise in preclinical models of depression. nih.gov

Another area of investigation involves the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. pensoft.net Sulphonamide derivatives of piperazine and pyridine have been explored, with structure-activity relationship (SAR) studies indicating that substitutions on the phenyl group attached to the piperazine and on the pyridine ring can significantly impact their inhibitory activity against the DPP-4 enzyme. pensoft.net

Furthermore, analogues of this compound have been investigated as potential antimicrobial agents . The inherent biological activity of the piperazine and pyridine scaffolds against various pathogens has prompted the synthesis and evaluation of derivatives for their antibacterial and antifungal properties.

The versatility of this chemical scaffold is further highlighted by its exploration in the context of Leishmania CYP51 and CYP5122A1 inhibitors . nih.gov N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of these crucial enzymes in the Leishmania parasite, suggesting a potential avenue for the development of new antileishmanial drugs. nih.gov

The following tables summarize some of the key research findings for analogues of this compound, showcasing the diverse biological targets and activities associated with this chemical class.

Research Findings on Analogues

Below are interactive data tables summarizing the biological activities of various analogues of this compound.

Table 1: Serotonin Reuptake Inhibitory Activity of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives nih.gov

| Compound | 5-HT Reuptake Inhibition IC₅₀ (nM) |

| A1 | 15.3 |

| A5 | 8.7 |

| A10 | 5.2 |

| A20 | 2.1 |

Table 2: DPP-4 Inhibitory Activity of Piperazine Sulphonamide Derivatives pensoft.net

| Compound | % Inhibition of DPP-4 at 10µmol L⁻¹ |

| 8a | 15.2 |

| 8d | 22.8 |

| 8h | 27.32 |

| 22d | 20.5 |

| 22h | 25.1 |

Table 3: Antileishmanial Activity of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides nih.gov

| Compound | L. donovani Promastigote Growth Inhibition EC₅₀ (µM) |

| 4a | >25 |

| 18a | 3.2 |

| 18e | 1.8 |

| 18i | 1.5 |

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3 |

|---|---|

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1-benzyl-4-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C17H21N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-9H,10-15H2 |

InChI Key |

JUWZYKWEBWRTBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Modifications of 1 Benzyl 4 Pyridin 4 Ylmethyl Piperazine

Diverse Synthetic Pathways for the Core 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine Structure

The construction of the fundamental this compound framework can be achieved through several reliable synthetic routes, including reductive amination, alkylation, and acylation reactions.

Reductive Amination Strategies for Piperazine (B1678402) Ring Formation

Reductive amination serves as a powerful and widely employed method for the formation of the N-(pyridin-4-ylmethyl)piperazine moiety. This one-pot reaction typically involves the condensation of 1-benzylpiperazine (B3395278) with pyridine-4-carboxaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

A general procedure involves stirring 1-benzylpiperazine and pyridine-4-carboxaldehyde in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), followed by the portion-wise addition of the reducing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). An acidic catalyst, such as acetic acid, is sometimes added to facilitate iminium ion formation. For solid-phase synthesis, a resin-bound amine can be reacted with an aldehyde in the presence of sodium cyanoborohydride in a solvent mixture like dimethylformamide (DMF) with 1% acetic acid google.com.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium triacetoxyborohydride | STAB | Mild, selective, and effective in various solvents. |

| Sodium cyanoborohydride | NaBH₃CN | Effective, but requires careful handling due to toxicity. |

| Sodium borohydride (B1222165) | NaBH₄ | A stronger reducing agent, may require pH control. redalyc.org |

Alkylation and Acylation Reactions for N-Substitution

Direct N-alkylation of 1-benzylpiperazine with a suitable 4-pyridylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, provides another straightforward route to the target compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile or DMF. The synthesis of the precursor, 1-benzylpiperazine, can be achieved by reacting piperazine with benzyl (B1604629) chloride orgsyn.org.

Alternatively, an acylation-reduction sequence can be employed. This involves the acylation of 1-benzylpiperazine with a pyridine-4-carbonyl derivative, such as isonicotinoyl chloride, in the presence of a base. The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine (B92270) Moiety Functionalization

Palladium-catalyzed cross-coupling reactions offer a versatile approach for the formation of the C-N bond between the piperazine and pyridine rings, particularly when direct alkylation or reductive amination is challenging. For instance, a Buchwald-Hartwig amination reaction could be employed by coupling 1-benzylpiperazine with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and depends on the specific substrates used. Research has shown that the reaction of 2-chloro-3-nitropyridine with piperazine proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group nih.gov.

Exploration of Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Modifications can be introduced on the pyridine ring or the benzyl moiety.

Substituent Effects on Pyridine Ring Modifications

The electronic properties of substituents on the pyridine ring can significantly influence its reactivity and the biological activity of the resulting derivatives. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect, facilitating nucleophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyridine ring. By using a directing metalation group (DMG), such as an amide or a methoxy group, a strong base like n-butyllithium can selectively deprotonate the position ortho to the DMG, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of substituents at specific positions on the pyridine ring, which would be difficult to achieve through other methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, can also be utilized to introduce new carbon-carbon bonds at various positions on the pyridine ring, provided a suitable halo-substituted precursor is available.

Heterocyclic Ring Incorporations on the Benzyl Moiety

Modification of the benzyl group by incorporating other heterocyclic rings can lead to novel derivatives with potentially enhanced biological activities. One common approach is to start with a substituted benzyl halide that already contains the desired heterocyclic ring. For example, a (heterocyclyl)methyl halide can be used to alkylate 4-(pyridin-4-ylmethyl)piperazine.

Alternatively, the benzyl ring itself can be functionalized and then used to construct a new heterocyclic ring. For instance, a nitro group can be introduced onto the benzyl ring, reduced to an amine, and then used as a handle for the synthesis of various fused or appended heterocyclic systems. The synthesis of piperazine derivatives incorporating thiazole rings has been reported, showcasing the feasibility of attaching heterocyclic moieties to the core structure.

Chiral Synthesis Approaches and Stereoselective Functionalization

The parent compound, this compound, is an achiral molecule. Therefore, chiral synthesis approaches focus on the preparation of its derivatives by introducing stereogenic centers, typically on the carbon atoms of the piperazine ring. Such C-substituted chiral piperazines are of significant interest in medicinal chemistry, as the introduction of chirality can lead to improved potency and selectivity for biological targets. rsc.orgnih.gov Analysis of substitution patterns in piperazine-containing drugs reveals a prevalence of N,N'-disubstitution, leaving the asymmetric functionalization of the carbon backbone as a key area for exploring new chemical space. rsc.orgnih.gov

Several stereoselective strategies can be employed for the synthesis of chiral derivatives of this compound. These methods primarily involve either building the chiral piperazine core from acyclic precursors or the stereoselective functionalization of a pre-existing piperazine ring.

Synthesis from the Chiral Pool

One of the most robust methods for obtaining enantiomerically pure compounds is to utilize starting materials that are already chiral, a strategy known as the "chiral pool" approach. nih.gov Natural α-amino acids and their derivatives are common and versatile starting materials for this purpose. nih.govrsc.org

A general route involves the conversion of a chiral α-amino acid into a corresponding 1,2-diamine, which serves as a key building block for the piperazine ring. For example, an α-amino acid can be reduced and protected to form a chiral N-protected-2-amino alcohol. This intermediate can then be converted into a diamine and cyclized to form a C-2 substituted piperazine core. rsc.org Once the chiral piperazine scaffold is constructed with orthogonal protecting groups (e.g., Boc and Ns), the benzyl and pyridin-4-ylmethyl groups can be installed sequentially on the nitrogen atoms to yield the final chiral product. This method allows for the preparation of piperazines with a defined stereocenter at the C-2 position.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient alternative to chiral pool synthesis, creating chirality from prochiral substrates using a chiral catalyst.

Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a prochiral unsaturated precursor, such as a tetrahydropyrazine or a piperazin-2-one, in the presence of a chiral metal catalyst (e.g., Iridium or Palladium-based). acs.org The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, resulting in a piperazine ring with high enantiomeric excess. The resulting chiral piperazine can then be N-functionalized to produce the target molecule.

Asymmetric C-H Functionalization: Direct functionalization of C-H bonds is a powerful and atom-economical strategy. mdpi.com Asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can introduce a substituent at the C-2 position with a high degree of stereocontrol. mdpi.com The enantioselectivity can be influenced by the choice of the distal N-substituent and the electrophile used. mdpi.com Following the stereoselective C-H functionalization, the N-substituents can be manipulated to afford the desired this compound derivative.

Catalytic Asymmetric Alkylation: The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones provides access to highly enantioenriched α-substituted piperazin-2-ones. nih.gov These intermediates can be subsequently reduced to the corresponding chiral piperazines, which are valuable scaffolds for further elaboration. nih.govacs.org

| Synthetic Approach | Key Strategy | Typical Starting Materials | Chirality Source | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Construction of the piperazine ring from an enantiopure precursor. | α-Amino acids, amino alcohols. | Inherited from the starting material. | nih.govrsc.org |

| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a prochiral unsaturated piperazine precursor. | Substituted tetrahydropyrazines or piperazin-2-ones. | Chiral metal catalyst (e.g., Ir, Pd complexes). | acs.org |

| Asymmetric C-H Functionalization | Direct, stereoselective substitution of a C-H bond on the piperazine ring. | N-Boc-piperazine. | Chiral ligand (e.g., (-)-sparteine). | mdpi.com |

| Catalytic Asymmetric Alkylation | Stereoselective alkylation of a piperazin-2-one enolate. | N-protected piperazin-2-ones. | Chiral Palladium catalyst and ligand. | nih.gov |

Reaction Mechanism Elucidation in the Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through sequential N-alkylation of the piperazine core. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling selectivity. The two primary mechanistic pathways involved are nucleophilic substitution and reductive amination.

Mechanism of Nucleophilic Substitution (SN2)

The most direct synthesis of this compound involves the stepwise alkylation of piperazine with benzyl chloride (or bromide) and 4-(chloromethyl)pyridine (or its hydrochloride salt). This reaction proceeds via a nucleophilic bimolecular substitution (SN2) mechanism.

The process can be dissected into two sequential SN2 reactions:

Mono-N-alkylation: In the first step, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction proceeds through a single concerted step where the C-Cl bond is broken as the new C-N bond is formed. This occurs via a trigonal bipyramidal transition state. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to neutralize the HCl generated, preventing the protonation and deactivation of the piperazine nucleophile. Using a large excess of piperazine can also favor mono-alkylation. researchgate.net

Second N-alkylation: The resulting 1-benzylpiperazine, now a secondary amine, acts as the nucleophile to attack the electrophilic methylene (B1212753) carbon of 4-(chloromethyl)pyridine. This second SN2 reaction follows the same concerted mechanism, yielding the final 1,4-disubstituted product.

The selectivity of the alkylation (mono- vs. di-alkylation) can be controlled by stoichiometry, the order of addition of reagents, and the use of protecting groups. researchgate.net For instance, starting with mono-N-Boc-piperazine allows for selective alkylation on the unprotected nitrogen, followed by deprotection and subsequent alkylation of the other nitrogen. researchgate.net

Mechanism of Reductive Amination

An alternative and widely used strategy for forming the C-N bonds in 1,4-disubstituted piperazines is reductive amination. nih.govgoogle.com This method is particularly useful for attaching the pyridin-4-ylmethyl group to a pre-formed 1-benzylpiperazine intermediate.

The mechanism involves two key stages:

Iminium Ion Formation: The secondary amine of 1-benzylpiperazine reacts with the carbonyl carbon of pyridine-4-carboxaldehyde. This nucleophilic addition initially forms a hemiaminal intermediate. The hemiaminal is unstable and readily eliminates a molecule of water, typically facilitated by a mild acid catalyst, to generate a highly electrophilic iminium ion.

Reduction: The iminium ion is then reduced in situ by a hydride-donating reagent. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion and will not reduce the aldehyde starting material. google.com The hydride anion attacks the electrophilic carbon of the iminium ion, breaking the C=N double bond and forming the final C-N single bond, thus yielding this compound.

This one-pot procedure is highly efficient and avoids the use of alkyl halides, which can be potent lachrymators or mutagens. The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Benzyl 4 Pyridin 4 Ylmethyl Piperazine Structural Elucidation and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine, NMR provides critical insights into its conformational preferences, particularly the orientation of the benzyl (B1604629) and pyridinylmethyl substituents and the puckering of the piperazine (B1678402) ring. In related structures, the piperazine ring has been shown to adopt a stable chair conformation. researchgate.netresearchgate.net This technique allows for the precise mapping of atomic connectivity and spatial relationships within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals in the spectrum of this compound, which can be complex due to the number of similar chemical environments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons in the benzyl ring, the pyridine (B92270) ring, and within the piperazine ring structure, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is essential for assigning the specific carbon atom corresponding to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically two to three bonds). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the carbons of the phenyl ring and the adjacent carbon in the piperazine ring, confirming the connectivity of the entire structure.

The following table outlines the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from analogous structures like 1-benzylpiperazine (B3395278) and 4-benzylpyridine. chemicalbook.comchemicalbook.com

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Benzyl-CH₂ | ~3.5 | ~63 | Phenyl C1, Piperazine C2/C6 |

| Phenyl Ring | ~7.2-7.4 | ~127-138 | Benzyl-CH₂ |

| Piperazine C2/C6 | ~2.4 | ~53 | Benzyl-CH₂, Piperazine C3/C5 |

| Piperazine C3/C5 | ~2.4 | ~53 | Pyridinyl-CH₂, Piperazine C2/C6 |

| Pyridinyl-CH₂ | ~3.5 | ~62 | Pyridine C4, Piperazine C3/C5 |

| Pyridine C2/C6 | ~8.5 | ~150 | Pyridine C3/C5, Pyridinyl-CH₂ |

| Pyridine C3/C5 | ~7.2 | ~124 | Pyridine C2/C6, Pyridine C4 |

This table is illustrative and based on expected values from similar compounds.

Dynamic NMR for Rotational Barrier Studies

Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes that occur on the NMR timescale. beilstein-journals.org In this compound, several dynamic processes could be investigated, including the nitrogen inversion at the two tertiary amine centers and the rotation around the various single bonds (e.g., the benzyl-to-piperazine C-N bond). By analyzing the changes in the NMR spectrum at different temperatures, such as the broadening and coalescence of signals, it is possible to calculate the activation energy barriers for these rotations. beilstein-journals.orgnih.gov This information provides a quantitative measure of the molecule's conformational flexibility, which is a key determinant of its interaction capabilities.

Mass Spectrometry (MS) in Metabolomic and Degradation Pathway Research

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying compounds and elucidating their structure. In the context of this compound, MS is critical for studying its metabolic fate in biological systems and its degradation under various conditions. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce a spectrum of daughter ions. chemrxiv.org The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, the fragmentation pathways of related benzylpiperazine and phenylpiperazine compounds provide a model for what to expect. xml-journal.net Cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine to the benzyl and pyridinylmethyl groups are common fragmentation routes. xml-journal.net

Key fragment ions expected in the MS/MS spectrum of this compound would likely include:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Origin |

|---|---|---|

| 91 | Tropylium ion ([C₇H₇]⁺) | Cleavage of the benzyl group. A characteristic fragment for benzyl-substituted compounds. xml-journal.netnih.gov |

| 92 | Pyridin-4-ylmethyl cation ([C₆H₆N]⁺) | Cleavage of the pyridinylmethyl group. |

| 175 | [M - C₇H₇]⁺ | Loss of the benzyl group from the parent molecule. |

| 176 | [M - C₆H₆N]⁺ | Loss of the pyridinylmethyl group from the parent molecule. |

This table presents predicted fragments based on established fragmentation patterns of similar structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule or its fragments. mdpi.com This capability is essential in metabolomic and degradation studies, where the compound of interest may be present in a complex matrix alongside numerous other substances. mdpi.com By determining the exact mass of a potential metabolite or degradation product to a high degree of precision (typically within 5 ppm), HRMS can confirm its elemental formula, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

X-ray Crystallography for Solid-State Conformation and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. An analysis of this compound would reveal exact bond lengths, bond angles, and torsional angles. Based on studies of similar piperazine derivatives, it is highly probable that the piperazine ring would adopt a chair conformation in the crystal lattice. researchgate.netresearchgate.net The analysis would also show the specific orientation of the benzyl and pyridinylmethyl substituents relative to the central piperazine ring.

Furthermore, this technique is crucial for co-crystal analysis. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. Piperazine and its derivatives are known to be effective co-formers due to their hydrogen bond accepting and donating capabilities. rhhz.net Given that this compound contains two tertiary amine nitrogen atoms and a pyridine nitrogen, it possesses multiple sites for forming hydrogen bonds. X-ray crystallography could be used to study co-crystals formed with other molecules, elucidating the specific intermolecular interactions, such as hydrogen bonds, that govern the co-crystal's structure.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration, bond lengths, bond angles, and crystal packing of a molecule. For complex organic molecules like this compound, growing a suitable single crystal is the first critical step.

The process involves mounting a single crystal on a diffractometer and bombarding it with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The final output includes precise crystallographic parameters. researchgate.net These parameters allow for the unambiguous determination of the molecule's absolute stereochemistry and reveals how molecules pack together in the crystal lattice, which is stabilized by various intermolecular interactions. researchgate.net

| Crystallographic Parameter | Description | Example Data (from a related piperazine derivative researchgate.net) |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | A mathematical description of the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions (Å) | The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 15.33, b = 16.21, c = 15.93 |

| Volume (ų) | The volume of the unit cell. | 3954.2 |

| Z | The number of molecules per unit cell. | 8 |

| Calculated Density (g/cm³) | The calculated density of the crystal. | 1.200 |

Co-crystallization Studies with Biological Targets (e.g., Proteins, Enzymes)

Co-crystallization is a technique used to form a single crystalline structure containing two or more different molecules in a specific stoichiometric ratio. In pharmaceutical and biological research, this method is employed to study the non-covalent interactions between a target compound and a biological macromolecule, such as a protein or an enzyme. These studies are crucial for understanding the mechanism of action and for rational drug design.

Research on related benzylpiperazine derivatives illustrates the application of this methodology. In one study, a co-crystal of a benzylpiperazine derivative, 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile, with 5-hydroxy isophthalic acid was investigated for its ability to interact with the protein Human Serum Albumin (HSA). nih.gov The formation of amyloid-like fibrils by proteins is a significant issue in various diseases, and researchers seek molecules that can prevent this aggregation. nih.gov

The study found that the co-crystal bound strongly to HSA with an association constant (Ka) of 5.8 ± 0.7 × 10⁵ M⁻¹. nih.gov This binding was observed to cause only minor changes to the secondary and tertiary structure of the protein. nih.gov Crucially, transmission electron microscopy revealed that the co-crystal effectively prevented the formation of worm-like protofibrils by HSA, demonstrating a potential therapeutic application. nih.gov The molecule was found to inhibit this aggregation in a concentration-dependent manner, and in its presence, the protein largely remained in its soluble, native-like α-helical state. nih.gov Such findings suggest that forming co-crystals can be a viable strategy for developing drugs against diseases associated with protein aggregation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for the characterization of molecular structures. These techniques probe the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and skeletal structure. The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of observed vibrational frequencies. nih.govscispace.com

For this compound, the vibrational spectrum can be analyzed by considering the characteristic bands of its constituent parts: the piperazine ring, the pyridine ring, and the benzyl group.

Piperazine Ring Vibrations: The piperazine ring, being a saturated six-membered heterocycle, exhibits characteristic C-H and C-N stretching and bending vibrations. In studies of related piperazine derivatives, the asymmetric and symmetric C-H stretching vibrations of the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region. scispace.com For example, in 1-(4-Chlorophenyl)piperazine, these bands appear at 2954, 2889, and 2833 cm⁻¹ in the Raman spectrum. scispace.com The N-H stretching vibration, if a secondary amine is present, is found between 3250 and 3500 cm⁻¹. scispace.com

Pyridine Ring Vibrations: The aromatic pyridine ring has a set of characteristic stretching and bending modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nih.gov The C-C stretching modes within the aromatic ring are observed in the 1400-1650 cm⁻¹ range. scispace.com For 1-(pyrid-4-yl)piperazine, a complete vibrational assignment has been carried out, providing a solid reference for the pyridinyl moiety. nih.gov

Benzyl Group Vibrations: The benzyl group contributes its own set of characteristic vibrations from the phenyl ring and the methylene (B1212753) (-CH₂-) bridge. The aromatic C-H stretching modes of the phenyl ring are expected above 3000 cm⁻¹. The characteristic C-C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. The methylene group will show C-H stretching bands typically below 3000 cm⁻¹.

The combined FT-IR and Raman spectra provide complementary information. FT-IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy is better for non-polar, symmetric bonds. muni.czresearchgate.net By comparing experimental spectra with theoretical calculations, a complete assignment of vibrational modes can be achieved, confirming the molecular structure and providing insights into intermolecular interactions, such as hydrogen bonding. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) & Citation(s) |

|---|---|---|---|

| Piperazine Ring | C-H Stretching | 2830 - 2960 | 1-(4-Chlorophenyl)piperazine scispace.com |

| N-H Stretching | 3100 - 3400 | 1-(4-Chlorophenyl)piperazine scispace.com | |

| Pyridine Ring | Aromatic C-H Stretching | 3000 - 3100 | 1-(pyrid-4-yl)piperazine nih.gov |

| Aromatic C-C Stretching | 1400 - 1630 | 1-(4-Chlorophenyl)piperazine scispace.com | |

| Benzyl Group (Phenyl) | Aromatic C-H Stretching | 3000 - 3100 | 1-phenylpiperazine nih.gov |

| Aromatic C-C Stretching | 1450 - 1600 | 1-phenylpiperazine nih.gov | |

| Methylene Bridge (-CH₂-) | C-H Stretching | 2850 - 2950 | General organic compounds |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 4 Pyridin 4 Ylmethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comnih.gov By focusing on the electron density, DFT calculations can efficiently predict molecular properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine, the HOMO is typically localized over the electron-rich regions, such as the benzyl (B1604629) and pyridine (B92270) rings, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electron density. The molecular electrostatic potential (MEP) map further elucidates reactivity, with negative potential (red/yellow) regions indicating sites for electrophilic attack and positive potential (blue) regions indicating sites for nucleophilic attack. nih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.95 | High kinetic stability and low chemical reactivity researchgate.net |

| Ionization Potential (I) | 6.15 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy for different spatial arrangements, these methods identify the global energy minimum, which corresponds to the most stable conformer.

For a flexible molecule like this compound, which contains multiple rotatable bonds, several low-energy conformations may exist. The piperazine (B1678402) ring can adopt chair, boat, or twist-boat conformations, while the benzyl and pyridinylmethyl groups can rotate freely. Ab initio calculations, such as those using Hartree-Fock (HF) theory, can map the potential energy surface to identify the most energetically favorable conformations and the energy barriers between them. This information is critical for understanding how the molecule will be shaped when interacting with a biological receptor.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

The benzylpiperazine and benzylpiperidine scaffolds are found in ligands for various biological targets. Molecular docking simulations for this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by a search algorithm that explores possible binding poses within the receptor's active site.

Potential targets for this compound, based on the activity of similar molecules, include:

Sigma Receptors (σ1 and σ2): These receptors are implicated in various neurological disorders and pain. nih.govunict.it Benzylpiperazine derivatives have shown high affinity for the σ1 receptor. nih.govnih.gov Docking studies would explore interactions with key residues like Glu172 and Asp126 in the σ1 binding pocket. nih.gov

Monoacylglycerol Lipase (MAGL): This enzyme is involved in the endocannabinoid system and is a target for inflammatory and neurodegenerative diseases. acs.orgunisi.itunimi.itnih.gov Molecular modeling of benzylpiperazine derivatives has been used to predict their binding mode within the MAGL active site. unimi.itnih.gov

Eukaryotic Initiation Factor 4A1 (eIF4A1): This ATP-dependent RNA helicase is a target in cancer therapy. Phenyl-piperazine scaffolds have been identified as potential ATP-competitive inhibitors of eIF4A1. miami.eduacs.orgnih.govnih.govacs.org Docking would focus on the nucleotide-binding cleft of the enzyme. miami.edunih.gov

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. frontiersin.orgmdpi.com Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction. frontiersin.org These functions consider various factors, including electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

For this compound docked into the σ1 receptor, for example, the scoring function would evaluate the hydrogen bond between the piperazine nitrogen and acidic residues (e.g., Glu172), as well as the hydrophobic and π-π stacking interactions between the benzyl and pyridine rings and aromatic residues in the binding pocket. nih.gov

| Parameter | Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -9.5 | Glu172 | Salt Bridge, Hydrogen Bond nih.gov |

| Tyr103 | π-π Stacking (Pyridine Ring) | ||

| Phe107 | Hydrophobic (Benzyl Ring) | ||

| Trp164 | Hydrophobic (Piperazine Ring) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. scielo.br MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor, the stability of the binding pose, and the role of solvent molecules. nih.govresearchgate.net

For the this compound-receptor complex, an MD simulation would start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the system's dynamic behavior is observed. This allows for the analysis of the stability of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts. nih.gov

Conformational ensemble analysis involves studying the collection of different conformations that the molecule and the receptor adopt during the simulation. This provides a more realistic understanding of the binding process than a single static structure. By analyzing the trajectory, researchers can identify the most populated conformational states, calculate binding free energies more accurately using methods like MM/PBSA, and understand how conformational changes in the receptor might be induced by the binding of the ligand. scielo.br This approach is crucial for validating docking results and gaining a deeper understanding of the ligand-receptor interaction dynamics. miami.edunih.gov

MD Simulations of this compound in Solution

Molecular Dynamics (MD) simulations of this compound in an aqueous solution are performed to understand its conformational flexibility and behavior in a physiological environment. These simulations track the movement of each atom in the molecule over time, providing insights into its dynamic nature. By analyzing the trajectory, researchers can identify the most stable conformations, the transitions between different shapes, and the interactions with solvent molecules. This information is crucial for understanding how the molecule might behave before it reaches a biological target.

The simulation process typically involves placing the molecule in a box of water molecules and applying a force field to describe the atomic interactions. The system is then allowed to evolve over a period of nanoseconds. The resulting data can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand its compactness.

Interactive Table: Conformational Analysis of this compound in Aqueous Solution

| Conformer | Population (%) | Dihedral Angle (°C) (C-N-C-C) | Key Intramolecular Interactions |

| 1 | 45 | 175 | Pi-stacking between benzyl and pyridinyl rings |

| 2 | 30 | 65 | Hydrogen bond with water molecules |

| 3 | 15 | -70 | Van der Waals interactions |

| 4 | 10 | -170 | No significant interactions |

This table presents hypothetical data for illustrative purposes.

Protein-Ligand MD Simulations for Stability and Interaction Profiling

To investigate how this compound interacts with a specific biological target, protein-ligand MD simulations are employed. These simulations provide a dynamic view of the binding process, revealing the stability of the complex and the key amino acid residues involved in the interaction. This is a powerful tool for predicting binding affinity and understanding the mechanism of action at a molecular level.

The simulation is set up by docking the ligand into the active site of the protein. The entire complex is then solvated and simulated over time. Analysis of the simulation can reveal the stability of the ligand in the binding pocket through RMSD calculations and the flexibility of the protein's amino acid residues via root-mean-square fluctuation (RMSF) analysis. Furthermore, specific interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges can be monitored throughout the simulation to determine their strength and persistence.

Interactive Table: Interaction Profile of this compound with a Hypothetical Kinase

| Amino Acid Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| ASP145 | Hydrogen Bond | 2.8 | 85 |

| LEU83 | Hydrophobic | 3.5 | 92 |

| PHE144 | Pi-stacking | 4.0 | 70 |

| LYS65 | Salt Bridge | 4.5 | 60 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues of this compound (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. frontiersin.orgfrontiersin.org For analogues of this compound, QSAR can be employed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists, while QSPR can predict properties like solubility or toxicity.

The fundamental principle of QSAR/QSPR is that the structure of a molecule determines its activity or properties. frontiersin.org By identifying the key structural features that influence a particular outcome, mathematical models can be developed to predict the behavior of new, untested compounds. frontiersin.orgfrontiersin.org This allows for the virtual screening of large libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Descriptors Generation and Feature Selection

The first step in building a QSAR/QSPR model is to numerically represent the chemical structures using molecular descriptors. fiveable.me These descriptors can be categorized into several types:

Physicochemical descriptors: These describe properties like lipophilicity (logP), molecular weight, and polar surface area. frontiersin.org

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. fiveable.meresearchgate.net

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moment. fiveable.me

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

Once a large number of descriptors have been generated for a set of analogues, feature selection is performed to identify the most relevant descriptors for predicting the activity or property of interest. This is a critical step to avoid overfitting the model and to ensure its predictive power for new compounds.

Interactive Table: Common Molecular Descriptors for QSAR of Piperazine Analogues

| Descriptor Type | Example Descriptor | Significance |

| Physicochemical | LogP | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Quantum Chemical | HOMO-LUMO Gap | Chemical reactivity and stability |

This table presents a selection of commonly used descriptors in QSAR studies.

Machine Learning Approaches in SAR Prediction

Machine learning algorithms are widely used to build the mathematical models that form the basis of QSAR. researchgate.net These methods can capture complex, non-linear relationships between molecular descriptors and biological activity. Some commonly used machine learning approaches include:

Support Vector Machines (SVM): SVM is a powerful algorithm for both classification (active vs. inactive) and regression (predicting a continuous activity value) tasks. quantumzeitgeist.comacs.org It works by finding an optimal hyperplane that separates data points into different classes or fits a regression line.

Random Forest (RF): RF is an ensemble method that builds multiple decision trees and combines their predictions. semanticscholar.orgacs.org It is known for its robustness and ability to handle high-dimensional data. acs.orgnih.gov

Artificial Neural Networks (ANN): ANNs are inspired by the structure of the human brain and can model highly complex relationships.

The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) for regression models and accuracy for classification models.

Interactive Table: Hypothetical Performance of Machine Learning Models in a QSAR Study

| Machine Learning Model | R² (Training Set) | R² (Test Set) | Root Mean Square Error (RMSE) |

| Support Vector Machine | 0.85 | 0.78 | 0.45 |

| Random Forest | 0.92 | 0.81 | 0.39 |

| Artificial Neural Network | 0.95 | 0.75 | 0.52 |

This table presents hypothetical performance data for illustrative purposes.

Investigation of Pharmacological Mechanisms and Biological Activities of 1 Benzyl 4 Pyridin 4 Ylmethyl Piperazine Pre Clinical and in Vitro Research Focus

Receptor Binding and Ligand-Target Engagement Studies (In Vitro Assays)

In vitro receptor binding and ligand engagement studies are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for various biological targets. These assays measure the interaction between a ligand, such as 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine, and specific receptors, ion channels, or transporters.

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes, making them common targets for therapeutic agents. mdpi.com Arylpiperazine derivatives, a chemical class related to this compound, are known to interact with various aminergic GPCRs, including serotonin (B10506) and dopamine receptors. mdpi.com

However, a review of published pre-clinical literature did not yield specific binding affinity data (such as Ki or IC50 values) for this compound against a panel of GPCRs. Such profiling would be necessary to determine its potential activity and selectivity within this receptor family.

Ligand-gated ion channels (LGICs) are critical for fast synaptic transmission in the nervous system and represent important therapeutic targets. nih.gov These channels are modulated by the binding of specific chemical messengers, leading to a conformational change that allows ions to pass through the membrane. nih.gov

There is currently no available scientific literature detailing in vitro studies on the modulatory effects of this compound on any specific ligand-gated ion channels, such as GABAA, nAChR, or NMDA receptors.

Neurotransmitter transporters play a crucial role in regulating synaptic signaling by controlling the concentration of neurotransmitters in the synaptic cleft. mdpi.com Transporter interaction assays, conducted in vitro, are designed to determine if a compound can act as a substrate or an inhibitor of these transporter proteins. bioivt.com

Specific data from in vitro transporter interaction assays for this compound are not available in the current body of scientific research. These studies would be required to understand its potential impact on neurotransmitter reuptake systems.

Enzyme Inhibition and Activation Kinetics (Biochemical Assays)

Biochemical assays are employed to screen compounds for their ability to inhibit or activate specific enzymes, providing insight into their mechanism of action and therapeutic potential.

Protein kinases are a large family of enzymes that play essential roles in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk Kinase inhibition profiling involves testing a compound against a broad panel of kinases to assess its potency and selectivity. While compounds containing pyrazine or piperazine (B1678402) moieties have been investigated as kinase inhibitors, no specific in vitro kinase inhibition data for this compound has been reported in the scientific literature. nih.gov

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide array of physiological and pathological processes. Assessing a compound's ability to modulate protease activity is a key step in evaluating its potential therapeutic applications.

A search of pre-clinical and in vitro studies revealed no specific data on the modulatory effects of this compound on the activity of proteases.

Esterase and Amidase Inhibition Studies (e.g., Cholinesterase, MAGL)

The inhibition of esterase and amidase enzymes, particularly cholinesterases and monoacylglycerol lipase (MAGL), is a significant area of investigation for benzylpiperazine and benzylpiperidine derivatives. These enzymes are critical targets for various pathologies, including neurodegenerative diseases and inflammation. nih.govmdpi.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov A range of 1-benzylpiperidine derivatives have been synthesized and evaluated for their anti-AChE activity. nih.govnih.gov For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was identified as a potent AChE inhibitor with an IC₅₀ value of 5.7 nM. nih.gov Kinetic studies revealed that E2020 exhibits a mixed-type inhibition on AChE. nih.gov This compound demonstrated a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase (BuChE), another relevant cholinesterase. nih.gov Further modifications to the benzylpiperidine scaffold have led to compounds with even greater potency; 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride showed an IC₅₀ of 0.56 nM and an affinity for AChE that was 18,000 times greater than for BuChE. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.govunisi.it By breaking down 2-AG, MAGL produces arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins. unisi.it Consequently, MAGL inhibitors are being explored as potential anti-inflammatory, anti-nociceptive, and neuroprotective agents. nih.govmdpi.com Research into benzylpiperidine and benzylpiperazine-based compounds has yielded potent and reversible MAGL inhibitors. unisi.it The replacement of a piperidine ring with a piperazine ring has been shown to be a viable strategy in developing these inhibitors. mdpi.comunisi.it Optimization of a benzylpiperidine scaffold has led to the development of highly selective MAGL inhibitors, with some compounds showing high potency on the isolated enzyme and in U937 cells. unisi.it

Table 1: Esterase Inhibition by Benzylpiperidine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Acetylcholinesterase (AChE) | 5.7 nM | 1250-fold over BuChE nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold over BuChE nih.gov |

| N-(1-Benzylpiperidin-4-yl)-2-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (SD-4) | hAChE | 0.21 µM | - |

| N-(1-Benzylpiperidin-4-yl)-2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (SD-7) | hAChE | 0.39 µM | - |

Cellular Pathway Modulation and Signal Transduction Research (Cell-based Assays)

The effect of piperazine-containing compounds on cell proliferation and viability is commonly assessed using colorimetric or fluorometric assays. researchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method where viable cells with active metabolism convert the MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells. mdpi.comnih.gov Similarly, the resazurin assay measures the metabolic capacity of viable cells to convert the blue resazurin dye into the pink, fluorescent resorufin. mdpi.comnih.gov

In vitro studies on various cancer cell lines have demonstrated the antiproliferative potential of piperazine derivatives. mdpi.comnih.gov For example, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were screened for cytotoxic activity against several human cancer cell lines, including BT-474 (breast), HeLa (cervical), and MCF-7 (breast). rsc.org One of the most potent analogues displayed an IC₅₀ value of 0.99 µM against the BT-474 cell line. rsc.org Other studies on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives showed cytotoxic activity against breast cancer cells (MCF7, BT20, T47D) with IC₅₀ values ranging from 0.31 to 120.52 µM. mdpi.com These assays are crucial for determining the antiproliferative effects of new chemical entities and understanding their mechanism of action at a cellular level.

Table 2: Cytotoxic Activity of Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay | Observed IC₅₀ Range |

|---|---|---|---|

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | BT-474 (Breast Cancer) | MTT | 0.99 µM (for most potent analogue) rsc.org |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF7, BT20, T47D (Breast Cancer) | MTT | 0.31–120.52 µM mdpi.com |

| Piperazine‐Linked Quinolinequinones (QQ1) | ACHN (Renal Cancer) | - | 1.55 µM nih.gov |

| Hybrid 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast Cancer) | - | 10.34–66.78 µM mdpi.com |

Beyond inhibiting proliferation, another key mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. This process can be investigated using techniques like flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. nih.gov Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, characteristic of late apoptosis or necrosis.

A piperazine-derived α₁-adrenoceptor antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce significant apoptosis in the human benign prostatic hyperplasia cell line (BPH-1). nih.govnih.gov Flow cytometry analysis demonstrated that HJZ-12 increased the percentage of apoptotic BPH-1 cells in a dose-dependent manner, reaching approximately 84% at a 15 µM concentration. nih.gov This apoptotic induction was further confirmed by the observed dose-dependent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Interestingly, the pro-apoptotic effect of HJZ-12 was found to be independent of its α₁-adrenoceptor antagonist activity, suggesting it acts through a separate, multi-target mechanism. nih.govnih.gov

To understand the molecular underpinnings of observed cellular effects like apoptosis, researchers investigate changes in gene and protein expression. In the case of the pro-apoptotic compound HJZ-12, RNA-Seq analysis was used to identify genes whose expression was altered following treatment in BPH-1 cells. nih.gov This analysis revealed six downregulated anti-apoptotic genes. nih.gov Among these, B-lymphoma Mo-MLV insertion region 1 (Bmi-1) was identified as being critically involved in the apoptotic induction by HJZ-12. nih.govnih.gov This demonstrates that piperazine derivatives can modulate specific signaling pathways at the transcriptional level to exert their biological effects. Further protein-level analysis through methods like Western blotting can confirm the activation of specific proteins, such as the cleavage and activation of caspase proteins, which are central to the apoptotic pathway. researchgate.net

Neuropharmacological Research Avenues (Pre-clinical In Vitro Models)

The dopaminergic system is a crucial target for drugs treating a variety of neurological and psychiatric disorders. The dopamine D₄ receptor (D₄R), in particular, is highly expressed in the cortico-basal ganglia network and is implicated in conditions like Parkinson's disease. nih.gov Preclinical research has identified novel benzyloxy piperidine scaffolds as potent and selective D₄R antagonists. nih.gov

In in vitro binding assays, these compounds have demonstrated high affinity for the D₄ receptor with selectivity against other dopamine receptor subtypes. nih.gov Molecular docking studies using the crystal structure of the D₄ receptor have provided insights into the binding mechanism. nih.gov These computational models show key interactions, including an interaction between the piperidine nitrogen and the amino acid residue Asp115, as well as a π-π stacking interaction between the compound's benzyl (B1604629) group and the Phe410 residue of the receptor. nih.gov This detailed understanding of ligand-receptor interactions is vital for the rational design and optimization of new D₄R antagonists with improved pharmacological profiles.

Serotonergic System Modulation (e.g., 5-HT Receptor Interactions)

The piperazine nucleus is a well-established pharmacophore that interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors ijrrjournal.com. Derivatives of 1-benzylpiperazine (B3395278) (BZP) and other arylpiperazines have been shown to possess significant activity within the serotonergic system.

Research into BZP indicates it can enhance the release of catecholamines, which includes serotonin, from nerve terminals, thereby increasing its concentration in the synapse researchgate.net. The pharmacological activity of piperazine derivatives is highly dependent on the specific substitutions on the piperazine ring. For instance, certain 1-aryl-4-alkylpiperazine derivatives have demonstrated high affinity and selectivity for the 5-HT1A receptor subtype, with some compounds exhibiting IC50 values as low as 0.3 nM nih.gov. The anxiolytic-like and antidepressant-like activities of some novel piperazine derivatives have been linked to their modulation of the serotonergic system nih.gov. Studies on structurally related 4-benzylpiperidine carboxamides have also shown that these compounds can inhibit the serotonin transporter (SERT) nih.gov. This body of research suggests that this compound likely interacts with the serotonergic system, although its specific receptor affinities and functional activities (agonist, antagonist, or reuptake inhibitor) require direct experimental validation.

Histaminergic Receptor (H1, H3) Antagonism and Agonism

The piperazine scaffold is a common feature in many antihistaminic drugs that target both H1 and H3 receptors ijrrjournal.com.

Histamine H1 Receptor: Numerous 4-(diphenylmethyl)-1-piperazine derivatives have been evaluated as histamine H1-receptor antagonists, showing moderate to potent in vitro activity ijrrjournal.comnih.gov. Cetirizine, a well-known second-generation antihistamine, is a piperazine derivative that acts as a selective H1 histamine receptor antagonist ijrrjournal.com. This established activity of the piperazine core suggests a potential for this compound to exhibit H1 receptor antagonism.

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters nih.gov. Research on compounds containing the 4-(pyridin-4-yl)piperazin-1-yl core, which is structurally very similar to the pyridinylmethyl-piperazine portion of the target compound, has identified potent H3 receptor antagonists. One such derivative demonstrated a high affinity for the human histamine H3 receptor (hH3R) with a Ki value of 3.17 nM nih.gov. This finding strongly suggests that this compound could also act as a high-affinity ligand at the H3 receptor.

Table 1: In Vitro Histamine H3 Receptor Binding Affinity of a Structurally Related Analog Data for a derivative containing the 4-(pyridin-4-yl)piperazin-1-yl core nih.gov.

| Compound | Target | Binding Affinity (Ki) |

| Piperazine Analog (Compound 4) | hH3R | 3.17 nM |

Monoamine Oxidase (MAO) Inhibition Research

The related compound, 4-benzylpiperidine, has been shown to function as a weak monoamine oxidase inhibitor, with greater selectivity for MAO-A over MAO-B wikipedia.org. Furthermore, extensive research has been conducted on various benzylpiperidine and piperazine derivatives as potential MAO inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives were found to be potent and selective reversible inhibitors of MAO-B, with the lead compound exhibiting an IC50 value of 0.203 μM researchgate.netnih.govmdpi.comnih.gov. Other studies have explored piperine-related derivatives and N-methyl-piperazine chalcones as potential MAO inhibitors nih.govmdpi.com. These findings indicate that the broader structural class to which this compound belongs is of significant interest in the search for new MAO inhibitors.

Table 2: In Vitro MAO Inhibitory Activity of 4-Benzylpiperidine Data from a study on the pharmacology of 4-benzylpiperidine wikipedia.org.

| Compound | Target | Inhibitory Concentration (IC50) |

| 4-Benzylpiperidine | MAO-A | 130 µM |

| 4-Benzylpiperidine | MAO-B | 750 µM |

Antimicrobial Activity Research (In Vitro and Mechanistic Studies)

The piperazine nucleus is a key component in a variety of antimicrobial agents, and its derivatives have been extensively studied for antibacterial, antifungal, and antiprotozoal activities researchgate.netnih.gov.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination (In Vitro)

Numerous studies have demonstrated the antibacterial potential of piperazine derivatives against both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net. For instance, a series of 4-benzyl-piperazinyl-s-triazine derivatives, which share the 4-benzylpiperazine core with the target compound, were synthesized and evaluated. Several of these compounds displayed notable antibacterial activity against organisms such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin researchgate.net. Other research on N-benzyl piperidine derivatives also showed potent activity against Escherichia coli researchgate.net. These findings suggest that this compound may possess a broad spectrum of antibacterial activity.

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative 4-Benzyl-piperazinyl-s-triazine Derivatives Data from a study on novel 4-benzyl-piperazinyl-s-triazine derivatives researchgate.net.

| Compound | S. aureus | B. subtilis | S. epidermis | P. aeruginosa |

| Derivative 5a | 50 | 50 | 100 | 100 |

| Derivative 5c | 25 | 25 | 50 | 50 |

| Derivative 5h | 50 | 25 | 50 | 50 |

| Streptomycin (Std.) | 10 | 10 | 10 | 10 |

Antifungal Efficacy Studies (In Vitro)

The fungicidal properties of piperazine-containing compounds have also been a subject of investigation researchgate.net. Studies on various synthesized piperazine derivatives have shown significant antifungal properties against a range of human pathogenic fungi. In one study, pyrimidine-linked piperazine derivatives were tested against species such as Aspergillus niger and Candida albicans, demonstrating notable activity compared to the standard drug fluconazole nih.gov. Similarly, other research efforts confirmed the antifungal potential of different series of piperazine derivatives against fungi including Aspergillus flavus and Aspergillus fumigatus researchgate.net. The potent activity of an N-benzyl piperidine derivative against Aspergillus niger has also been reported researchgate.net.

Table 4: In Vitro Antifungal Activity (MIC, µg/mL) of Representative Pyrimidine-Piperazine Derivatives Data from a study on pyrimidine incorporated piperazine derivatives nih.gov.

| Compound | A. niger | A. fumigatus | P. notatum | C. albicans |

| Derivative 4a | 25 | 25 | 50 | 50 |

| Derivative 4d | 25 | 25 | 25 | 25 |

| Derivative 5c | 25 | 50 | 25 | 50 |

| Fluconazole (Std.) | 10 | 10 | 10 | 10 |

Antiprotozoal and Antimalarial Screening (In Vitro)

The piperazine motif is recognized for its potential in developing antiparasitic agents, including antimalarials researchgate.net. Although specific screening data for this compound is not available, related compounds have shown promising activity. In a notable study, a library of piperazine-tethered thiazole compounds was screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, the parasite responsible for malaria. This screening identified a hit compound with significant antimalarial potential, demonstrating an EC50 value of 102 nM mdpi.com. Other research programs have also identified benzyl-containing thiazinoquinones as being active against P. falciparum in the low-micromolar range nih.gov. The consistent appearance of the piperazine scaffold in compounds with antimalarial activity suggests that this compound could be a candidate for antiprotozoal screening mmv.orgmrcindia.org.

Table 5: In Vitro Antiplasmodial Activity of a Piperazine-Tethered Thiazole Derivative Data from a study on piperazine tethered thiazole compounds mdpi.com.

| Compound | Parasite Strain | Activity (EC50) |

| Hit Compound 2291-61 | P. falciparum (Dd2) | 102 nM |

Antineoplastic Research (In Vitro and Mechanistic Studies)

The exploration of novel chemical entities for cancer therapy is a cornerstone of oncological research. Piperazine-containing compounds have emerged as a promising class of molecules with diverse anti-cancer activities. The subsequent sections detail the in vitro evaluation of this compound for its potential as an antineoplastic agent.

Initial assessment of a compound's anticancer potential typically involves screening its cytotoxic effects against a panel of human cancer cell lines. While direct cytotoxicity data for this compound is not extensively available in the public domain, studies on structurally related piperazine derivatives provide a strong rationale for its investigation.

For instance, a dispiropiperazine derivative, SPOPP-3 (1), demonstrated anti-proliferative activity against 18 different human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. nih.gov Similarly, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity against a panel of cancer cell lines including BT-474, HeLa, MCF-7, and NCI-H460. rsc.org One of the most potent compounds from this series, 10ec, exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. rsc.org

These findings with analogous compounds underscore the potential of the benzylpiperazine scaffold in exerting cytotoxic effects on cancer cells. A comprehensive screening of this compound against a diverse panel of cancer cell lines would be necessary to determine its specific activity profile and identify cancer types that are particularly sensitive to its effects.

Table 1: Cytotoxicity of Structurally Related Piperazine Derivatives (Note: This table presents data for compounds structurally related to this compound to provide a contextual framework for its potential activity. No direct data for the specified compound was found.)

| Compound Name/Class | Cancer Cell Line | IC50 Value |

| Dispiropiperazine derivative SPOPP-3 (1) | Panel of 18 human cancer cell lines | 0.63 - 13 µM |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) | BT-474 (Breast Cancer) | 0.99 ± 0.01 μM |

Beyond cytotoxicity, understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is crucial. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints or by triggering programmed cell death (apoptosis).

Research on related piperazine derivatives has shed light on these mechanisms. The dispiropiperazine derivative SPOPP-3 (1) was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Further analysis confirmed that the arrest occurs specifically in the M phase. nih.gov This compound was also shown to induce both apoptosis and necrosis. nih.gov Similarly, a study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed that the lead compound, 10ec, induced apoptosis in BT-474 cells. rsc.org Flow cytometric analysis further demonstrated that this apoptosis was mediated through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Another related compound, a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in the human benign prostatic hyperplasia cell line (BPH-1). frontiersin.org These examples strongly suggest that this compound may also mediate its potential anti-cancer effects through the modulation of cell cycle progression and the induction of apoptosis. Mechanistic studies, including flow cytometry for cell cycle analysis and assays for apoptosis markers (e.g., Annexin V staining, caspase activation), would be essential to elucidate the specific pathways affected by this compound.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, compounds that can inhibit angiogenesis represent a valuable strategy in cancer therapy. In vitro assays, such as the tube formation assay using human umbilical vein endothelial cells (HUVECs), are commonly employed to screen for anti-angiogenic activity.

While no specific studies on the effect of this compound on angiogenesis have been reported, research on other piperazine-containing molecules indicates potential in this area. For example, piperine, an alkaloid with a piperidine ring (a related heterocyclic amine), has been shown to inhibit HUVEC migration and tubule formation in vitro. nih.gov A series of 1-benzhydryl-sulfonyl-piperazine derivatives were also synthesized and evaluated for their ability to inhibit tumor growth and angiogenesis in vivo. nih.gov These compounds were found to suppress blood vessel formation in both the mouse peritoneum and the chorioallantoic membrane (CAM) model. nih.gov

Given these precedents, it is plausible that this compound could also possess anti-angiogenic properties. Investigating its effects on endothelial cell proliferation, migration, and tube formation in vitro would be a critical step in evaluating its full potential as an antineoplastic agent.

Translational Research Perspectives and Future Directions for 1 Benzyl 4 Pyridin 4 Ylmethyl Piperazine

Development of Novel Research Probes and Pharmacological Tools

The piperazine (B1678402) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved pharmaceuticals and its role in modulating central nervous system pathways. nih.govresearchgate.netnih.gov Derivatives of piperazine are instrumental in the development of therapeutic agents for a range of conditions, including psychosis, depression, and anxiety. researchgate.netnih.gov The compound 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine, with its specific substitutions, serves as a valuable template for creating novel research probes.